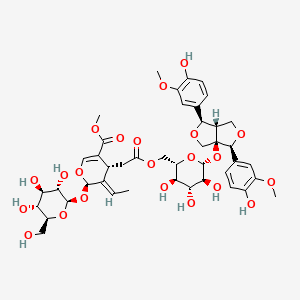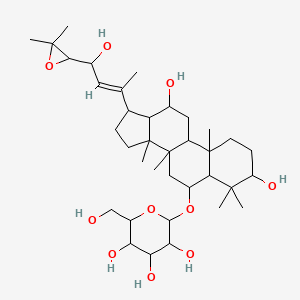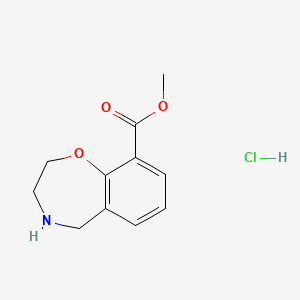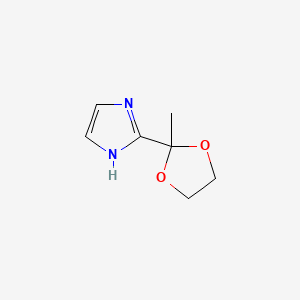![molecular formula C8H12N2O2 B1436232 (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol CAS No. 1239784-98-5](/img/structure/B1436232.png)
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Vue d'ensemble
Description
“(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol” is a chemical compound with the CAS Number: 1239784-98-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is (3-methyl-6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thermolysis and Cycloaddition : Zhulanov, Dmitriev, and Maslivets (2017) reported the thermolysis of methyl 3-acyl-1-[(diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates leading to the generation of pyrazolooxazines through [4 + 2]-cycloaddition reactions with alkenes. This process is instrumental in the synthesis of compounds with similar structures to (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, showcasing the compound's relevance in synthetic organic chemistry (Zhulanov et al., 2017).
Catalytic Hydrogenation : Sukhorukov et al. (2008) explored the catalytic hydrogenation of dihydro-4H-1,2-oxazines, revealing the potential for transformation into various functionalized compounds, indicating the versatility of pyrazolo[5,1-b][1,3]oxazin derivatives in chemical synthesis (Sukhorukov et al., 2008).
Hydrogen Bonding and Molecular Structure : Castillo et al. (2009) investigated 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, closely related structures, to understand the impact of hydrogen bonding on the molecular assembly. This research highlights the structural dynamics relevant to derivatives of this compound, emphasizing the importance of intermolecular interactions in determining compound properties (Castillo et al., 2009).
Biological Activities
Antimicrobial and Anticancer Agents : Katariya, Vennapu, and Shah (2021) conducted a study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant antimicrobial and anticancer activities. This indicates the potential biomedical applications of this compound derivatives in developing new therapeutic agents (Katariya et al., 2021).
Synthesis and Evaluation of Antifungal Activity : Hassan (2013) synthesized a series of 2-pyrazolines, including structures similar to the compound , demonstrating significant antimicrobial activity. This research underscores the compound's relevance in the development of new antimicrobial agents (Hassan, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXBOKMRCNFPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCCO2)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)

![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)







![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
